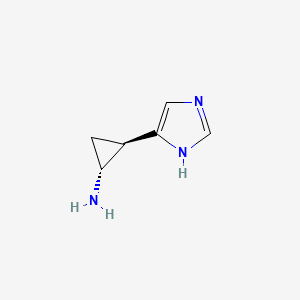
2-(1H-Imidazol-4-yl)-cyclopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GT-2203 is a small molecule drug developed by Gliatech, Inc. It is known to act as an agonist for the histamine receptor family, specifically targeting the histamine receptor. This compound has been investigated for its potential therapeutic applications in treating anxiety disorders and sleep disturbances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GT-2203 involves several key steps. One of the primary methods includes the Curtius rearrangement of a precursor compound in boiling toluene, which produces an isocyanate intermediate. This intermediate is then converted to a mixture of diastereomeric carbamates using ®-1-(2-naphthyl)ethanol. The desired isomer is separated chromatographically and subsequently hydrolyzed to yield GT-2203 .
Industrial Production Methods
While specific industrial production methods for GT-2203 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and employing efficient separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
GT-2203 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of GT-2203.
Scientific Research Applications
Chemistry: It serves as a model compound for studying histamine receptor interactions and agonist behavior.
Biology: It is used to investigate the role of histamine receptors in cellular signaling and physiological responses.
Industry: It may have applications in the development of new pharmaceuticals targeting histamine receptors.
Mechanism of Action
GT-2203 exerts its effects by acting as an agonist for the histamine receptor family. It binds to the histamine receptor, activating the receptor and triggering downstream signaling pathways. This activation can lead to various physiological effects, such as modulation of neurotransmitter release and regulation of sleep-wake cycles .
Comparison with Similar Compounds
Similar Compounds
GT-2016: Another histamine receptor agonist developed by Gliatech, Inc.
GT-2231: A compound with similar receptor targeting properties.
GT-2349: Known for its inverse agonist activity on the histamine receptor.
Uniqueness of GT-2203
GT-2203 is unique due to its specific agonist activity on the histamine receptor, making it a valuable compound for studying receptor activation and its physiological effects. Its potential therapeutic applications in treating anxiety and sleep disorders further highlight its significance in scientific research and medicine .
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
(1R,2R)-2-(1H-imidazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3/c7-5-1-4(5)6-2-8-3-9-6/h2-5H,1,7H2,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
OWWNABDDYQLERE-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CN=CN2 |
Canonical SMILES |
C1C(C1N)C2=CN=CN2 |
Synonyms |
2-(1H-imidazol-4-yl)cyclopropylamine cyclopropylhistamine VUF 5296 VUF 5297 VUF-5296 VUF-5297 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


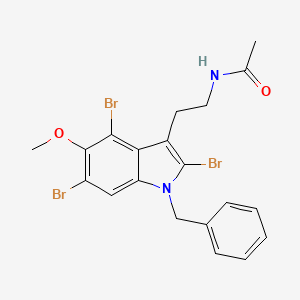
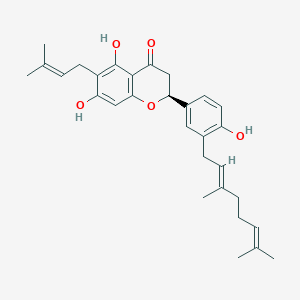
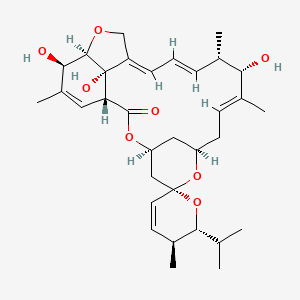

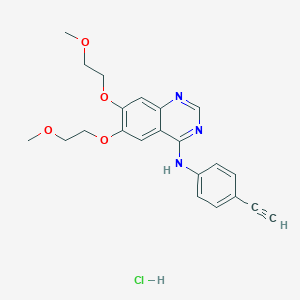
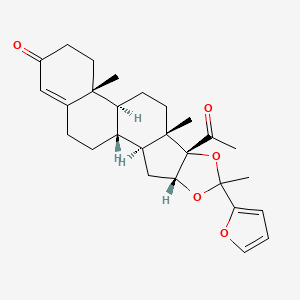
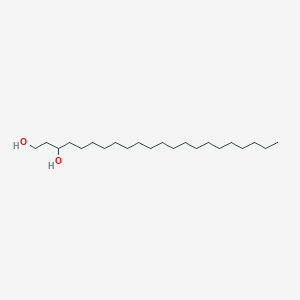
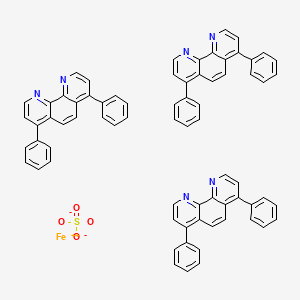
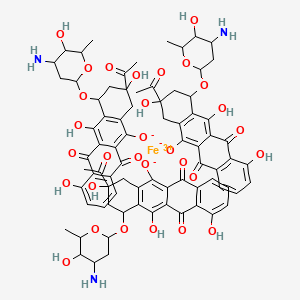
![(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1247558.png)
![Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate)](/img/structure/B1247559.png)

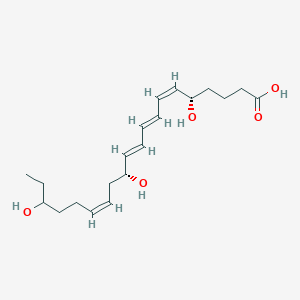
![(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione](/img/structure/B1247564.png)
